3-(2-Fluoroethoxy)azetidine hydrochloride

Übersicht

Beschreibung

3-(2-Fluoroethoxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C5H11ClFNO and its molecular weight is 155.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(2-Fluoroethoxy)azetidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

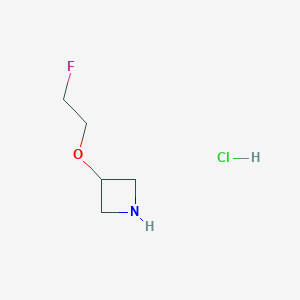

The chemical structure of this compound includes an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a fluoroethoxy substituent. The presence of fluorine enhances lipophilicity and may influence the compound's interaction with biological targets.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes in biological pathways, potentially influencing neurotransmitter activity and cellular signaling.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity in vitro. Key findings include:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacological effects of this compound. Current findings include:

- Behavioral Studies : Animal models have been used to assess the impact of the compound on cognitive functions and behavior, with promising results indicating enhanced memory and learning capabilities.

- Toxicological Assessments : Safety profiles are being evaluated to determine the compound's therapeutic window and potential side effects.

Case Studies

- Neurodegenerative Disease Model : In a study utilizing a mouse model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function compared to control groups. The compound's ability to reduce amyloid-beta plaque formation was a significant finding.

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound against multi-drug resistant bacterial strains. Results indicated significant bacterial reduction rates, supporting its potential use in treating resistant infections.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Biological Activity | Key Findings |

|---|---|---|

| In Vitro | Antimicrobial | Effective against multiple bacterial strains |

| In Vitro | Neuroprotection | Reduced oxidative stress in neuronal cells |

| In Vivo | Cognitive Enhancement | Improved memory in Alzheimer's model |

| Toxicology | Safety Profile | No significant adverse effects observed |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The azetidine ring and fluoroethoxy group participate in nucleophilic substitutions. The fluorine atom's electronegativity enhances the electrophilicity of adjacent carbons, enabling displacement reactions. Key findings include:

Table 1: Nucleophilic Substitution Conditions and Outcomes

-

The fluoroethoxy group undergoes SN2 displacement with soft nucleophiles (e.g., azides, thiocyanates) under polar aprotic solvents like DMF .

-

Ammonia-mediated substitutions proceed at room temperature due to azetidine's ring strain .

Cycloaddition Reactions

The azetidine ring participates in [2+2] and [3+2] cycloadditions. The fluorinated substituent modulates electronic effects, influencing regioselectivity.

Key Examples :

-

Staudinger Synthesis : Reacts with ketenes to form β-lactam derivatives (e.g., 2-azetidinones) under anhydrous conditions .

-

1,3-Dipolar Cycloadditions :

Table 2: Cycloaddition Reaction Parameters

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenyl azide | Cs₂CO₃, DMSO, 60°C, 4 h | Triazole-azetidine hybrid | 95% | |

| Ketenes | TEA, CH₂Cl₂, 0°C, 2 h | 2-Azetidinone derivative | 88% |

C–H Functionalization

The azetidine ring undergoes directed C–H activation, enabling arylation and alkylation.

Mechanistic Insights :

-

Palladium-Catalyzed Arylation :

Table 3: C–H Arylation Scope

| Aryl Iodide | Substituent | Yield | Source |

|---|---|---|---|

| 4-Nitroiodobenzene | -NO₂ | 89% | |

| 3-Methoxyiodobenzene | -OMe | 72% |

Ring-Opening Reactions

The strained azetidine ring undergoes acid- or base-catalyzed ring-opening:

-

Acidic Conditions : HCl/MeOH cleaves the ring to form γ-fluoroamino alcohols .

-

Basic Conditions : NaOH/EtOH generates open-chain amines via β-elimination .

Table 4: Ring-Opening Pathways

| Conditions | Reagent | Product | Application | Source |

|---|---|---|---|---|

| 1M HCl, MeOH | HCl | 3-Fluoro-2-aminoethanol | Peptide synthesis | |

| 2M NaOH, EtOH | NaOH | 2-Fluoroethylamine derivative | Polymer precursors |

Eigenschaften

IUPAC Name |

3-(2-fluoroethoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-1-2-8-5-3-7-4-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQZKBPVCNRGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCCF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.